Cas no 950223-97-9 (3-Undecyl-thieno3,2-bthiophene)

3-Undecyl-thieno3,2-bthiophene structure
950223-97-9 structure
Produktname:3-Undecyl-thieno3,2-bthiophene
CAS-Nr.:950223-97-9
MF:C17H26S2
MW:294.518342494965
MDL:MFCD32695487
CID:1065687
PubChem ID:70494888

3-Undecyl-thieno3,2-bthiophene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-undecylthieno[3,2-b]thiophene
    • 3-undecylthieno[3,2-b]thiophene
    • ZB0855
    • Thieno[3,2-b]thiophene, 3-undecyl-
    • Thieno[3,2-b]thiophene,3-undecyl-
    • BS-45498
    • SCHEMBL11021583
    • CS-0182679
    • 950223-97-9
    • E78774
    • 6-undecylthieno[3,2-b]thiophene
    • 3-?Undecyl-thieno[3,?2-?b]?thiophene
    • MFCD32695487
    • 3-Undecyl-thieno3,2-bthiophene
    • MDL: MFCD32695487
    • Inchi: 1S/C17H26S2/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16/h12-14H,2-11H2,1H3
    • InChI-Schlüssel: BVCVLQZKDYRAHL-UHFFFAOYSA-N
    • Lächelt: S1C2=C(SC=C2CCCCCCCCCCC)C=C1

Berechnete Eigenschaften

  • Genaue Masse: 294.147593g/mol
  • Oberflächenladung: 0
  • XLogP3: 8.4
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Anzahl drehbarer Bindungen: 10
  • Monoisotopenmasse: 294.147593g/mol
  • Monoisotopenmasse: 294.147593g/mol
  • Topologische Polaroberfläche: 56.5Ų
  • Schwere Atomanzahl: 19
  • Komplexität: 229
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

3-Undecyl-thieno3,2-bthiophene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
U950225-5mg
3-​Undecyl-thieno[3,​2-​b]​thiophene
950223-97-9
5mg
$190.00 2023-05-17
eNovation Chemicals LLC
Y1090663-5g
3-undecylthieno[3,2-b]thiophene
950223-97-9 95%
5g
$155 2024-06-05
Ambeed
A1156436-5g
3-Undecylthieno[3,2-b]thiophene
950223-97-9 99%
5g
$120.0 2025-03-04
Aaron
AR01JLI2-5g
3-Undecylthieno[3,2-b]thiophene
950223-97-9 97%
5g
$98.00 2025-02-11
Aaron
AR01JLI2-1g
3-Undecylthieno[3,2-b]thiophene
950223-97-9 97%
1g
$28.00 2025-02-11
A2B Chem LLC
AZ92846-250mg
3-undecylthieno[3,2-b]thiophene
950223-97-9 95%
250mg
$9.00 2024-05-20
1PlusChem
1P01JL9Q-5g
3-undecylthieno[3,2-b]thiophene
950223-97-9 99%
5g
$120.00 2024-04-19
Aaron
AR01JLI2-250mg
3-Undecylthieno[3,2-b]thiophene
950223-97-9 97%
250mg
$15.00 2025-02-11
eNovation Chemicals LLC
Y1090663-100mg
3-undecylthieno[3,2-b]thiophene
950223-97-9 95%
100mg
$55 2024-06-05
eNovation Chemicals LLC
Y1090663-1g
3-undecylthieno[3,2-b]thiophene
950223-97-9 95%
1g
$80 2024-06-05

3-Undecyl-thieno3,2-bthiophene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Copper Solvents: Quinoline ;  1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
2-(3-Alkyl)dithienylethene polymer and its preparation method and application
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ;  3 h, 140 °C
Referenz
Tuning Backbone Planarity in Thiadiazolobenzotriazole-Bis(thienothiophenyl)ethylene Copolymers for Organic Field-Effect Transistors
Otep, Sultan; Wang, Yang ; Kohara, Akihiro; Matsumoto, Hidetoshi ; Mori, Takehiko ; et al, ACS Applied Polymer Materials, 2019, 1(9), 2302-2312

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: 2-Hydroxyquinoline Catalysts: Copper ;  rt → 260 °C; 3 h, 260 °C
Referenz
Highly sensitive photoelectrochemical sensing platform based on PM6:Y6 p-n heterojunction for detection of MCF-7 cells
Luo, Jiarong; Zeng, Qin; Liu, Shuping; Wei, Qingya; Wang, Zaoxia; et al, Sensors and Actuators, 2022, 363,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Quinoline ,  Copper ;  3 h, 260 °C
Referenz
Photoelectrochemical sensor for detection of serum neurofilament light chain based on organic semiconductor modified electrode
Chen, Lu; Tong, Jianbin; Yang, Minghui, Materials Letters, 2021, 305,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Quinoline ,  Copper
Referenz
Simple Nonfused Ring Electron Acceptors with 3D Network Packing Structure Boosting the Efficiency of Organic Solar Cells to 15.44%
Wang, Xiaodong; Lu, Hao; Liu, Yahui; Zhang, Andong; Yu, Na; et al, Advanced Energy Materials, 2021, 11(45),

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Quinoline ,  Copper ;  reflux
Referenz
Isomeric effects of chlorinated end groups on efficient solar conversion
Mo, Daize; Chen, Hui; Zhou, Jiadong; Han, Liang; Zhu, Yulin; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2020, 8(45), 23955-23964

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Quinoline ,  Copper ;  3 h, rt → reflux
Referenz
Conjugated Copolymers Based on Fluorene-Thieno[3,2-b]thiophene for Light-Emitting Diodes and Photovoltaic Cells
Tang, Weihua; Ke, Lin; Tan, Liwei; Lin, Tingting; Kietzke, Thomas; et al, Macromolecules (Washington, 2007, 40(17), 6164-6171

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Quinoline ,  Copper ;  2 h, reflux
Referenz
Design, synthesis and photovoltaic properties of a new D-π-A polymer with extended π-bridge units
Guo, Xia; Zhang, Maojie; Huo, Lijun; Xu, Feng; Wu, Yue; et al, Journal of Materials Chemistry, 2012, 22(39), 21024-21031

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 2 h, reflux
Referenz
Synthesis and photovoltaic properties of D-π-A copolymers based on thieno[3,2-b]thiophene bridge unit
Li, Zhaojun; Huo, Lijun; Guo, Xia; Yong, Weina; Zhang, Shaoqing; et al, Polymer, 2013, 54(22), 6150-6157

3-Undecyl-thieno3,2-bthiophene Raw materials

3-Undecyl-thieno3,2-bthiophene Preparation Products

3-Undecyl-thieno3,2-bthiophene Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:950223-97-9)3-Undecyl-thieno3,2-bthiophene
A1067970
Reinheit:99%
Menge:25g
Preis ($):486.0